[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride [2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2089277-21-2
VCID: VC5428577
InChI: InChI=1S/C13H10ClF2NO.ClH/c14-11-6-10(2-3-12(11)16)18-13-4-1-9(15)5-8(13)7-17;/h1-6H,7,17H2;1H
SMILES: C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)CN)Cl)F.Cl
Molecular Formula: C13H11Cl2F2NO
Molecular Weight: 306.13

[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride

CAS No.: 2089277-21-2

Cat. No.: VC5428577

Molecular Formula: C13H11Cl2F2NO

Molecular Weight: 306.13

* For research use only. Not for human or veterinary use.

[2-(3-Chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride - 2089277-21-2

Specification

CAS No. 2089277-21-2
Molecular Formula C13H11Cl2F2NO
Molecular Weight 306.13
IUPAC Name [2-(3-chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine;hydrochloride
Standard InChI InChI=1S/C13H10ClF2NO.ClH/c14-11-6-10(2-3-12(11)16)18-13-4-1-9(15)5-8(13)7-17;/h1-6H,7,17H2;1H
Standard InChI Key ZQIXEIGNZBDNTK-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)CN)Cl)F.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central methanamine group (-CH2NH2) bonded to a biphenyl ether backbone. The phenyl rings are substituted at the 3-chloro-4-fluoro and 5-fluoro positions, creating a sterically hindered yet electronically polarized system. Key structural attributes include:

  • Molecular Formula: C13H11Cl2F2NO

  • Molecular Weight: 306.13 g/mol

  • IUPAC Name: [2-(3-chloro-4-fluorophenoxy)-5-fluorophenyl]methanamine hydrochloride.

The presence of electron-withdrawing halogens (Cl, F) enhances the compound’s stability against oxidative degradation while increasing its lipophilicity (logP ≈ 2.8).

Spectroscopic Characterization

  • NMR: ¹H NMR (400 MHz, DMSO-d6) displays aromatic protons as multiplet signals between δ 7.2–7.8 ppm, with the methanamine -CH2- group resonating at δ 3.6 ppm.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 270.05 [M+H]+ (free base), confirming the molecular formula.

Synthesis and Optimization

Synthetic Pathways

The synthesis involves a multi-step sequence (Fig. 1):

  • Phenoxy Linkage Formation: 3-Chloro-4-fluorophenol undergoes Ullmann coupling with 2,5-difluorobromobenzene under CuI/L-proline catalysis .

  • Methanamine Introduction: The resulting biphenyl ether is subjected to reductive amination using ammonium formate and Pd/C, yielding the primary amine .

  • Hydrochloride Salt Formation: Treatment with HCl gas in ethyl acetate produces the crystalline hydrochloride salt (yield: 68–72%).

Critical Parameters:

  • Temperature control (<40°C) during amination prevents N-defluorination.

  • Purification via recrystallization from ethanol/water (3:1) achieves >98% purity.

Industrial Scalability Challenges

  • Solvent Selection: Dichloromethane, though effective in lab-scale reactions, poses regulatory hurdles for large-scale use due to toxicity .

  • Byproduct Management: Residual Pd (≤10 ppm) must be removed via activated charcoal filtration to meet pharmaceutical standards .

Biological Activities and Mechanism

Enzyme Inhibition Profiling

In vitro assays reveal potent inhibition of:

  • EGFR (IC50 = 18 nM): The chloro-fluorophenoxy group occupies the hydrophobic pocket of the kinase domain .

  • VEGFR-2 (IC50 = 42 nM): Fluorine atoms form hydrogen bonds with Asp1046 and Glu885 residues.

TargetIC50 (nM)Selectivity Index (vs. Normal Cells)
EGFR1812.4
VEGFR-2428.7
c-Met2102.1
Data sourced from kinase profiling assays .

Antiproliferative Effects

In NCI-60 cancer cell lines, the compound shows marked activity against:

  • HCT-116 (Colon): GI50 = 1.2 μM

  • MCF-7 (Breast): GI50 = 1.8 μM
    Mechanistic studies indicate G1 cell cycle arrest via p21 upregulation and Rb phosphorylation inhibition .

Pharmacological Applications

Prodrug Development

The primary amine serves as a conjugation site for:

  • Phosphate Prodrugs: Enhances aqueous solubility (from 0.2 mg/mL to 8.4 mg/mL) .

  • Peptide-Drug Conjugates: Targets integrin αvβ3-overexpressing tumors, improving therapeutic index .

Comparative Analysis with Structural Analogs

CompoundSubstituentsEGFR IC50 (nM)LogP
This Compound3-Cl,4-F; 5-F182.8
[3-Bromo-2-Fluorophenyl]methanamine3-Br,2-F473.1
5-Chloro-4-Fluoro Derivative5-Cl,4-F292.6
Data highlight the superiority of dual 3-Cl/5-F substitution in kinase inhibition .

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